methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 1040635-98-0
Cat. No.: VC5255372
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040635-98-0 |
|---|---|
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 375.4 |
| IUPAC Name | methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3 |
| Standard InChI Key | HMINJDQPRCHAQZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three key heterocyclic components:
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A pyrazolo[3,4-b]pyridine core, a bicyclic system known for its electron-deficient nature and pharmacological relevance .
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A furan-2-yl substituent at position 6, contributing aromaticity and potential for π-π interactions .
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A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing sulfone functionality that enhances solubility and metabolic stability .
The methyl ester at position 4 serves as a common synthetic handle for further derivatization. Computational modeling predicts a planar pyrazolo-pyridine system with orthogonal orientation of the furan and tetrahydrothiophene dioxide rings, minimizing steric clashes.
Synthesis and Manufacturing
Challenges in Scale-Up
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Steric hindrance from the tetrahydrothiophene group may reduce coupling efficiency at position 1 .
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Oxidative stability: The sulfone group necessitates inert atmospheres to prevent over-oxidation.
Physicochemical Properties
Experimental data remain limited, but predictions based on structural analogs suggest:
The sulfone group enhances aqueous solubility compared to non-oxidized thiophene analogs, while the furan ring contributes to moderate lipophilicity .
Spectroscopic Characterization
Hypothetical spectral signatures inferred from related compounds:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
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ESI-MS (m/z): 417.1 [M+H]⁺ (calculated for C₁₉H₁₉N₃O₅S).
Crystallographic Insights
While no single-crystal data exist for this compound, structural analogs crystallize in monoclinic systems (space group P2₁) with unit cell parameters:
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